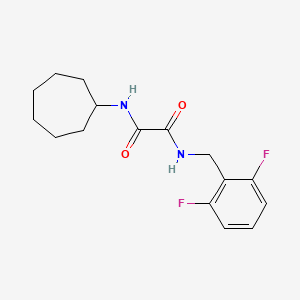

N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide

Description

N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 2,6-difluorobenzyl moiety at the N2 position. The oxalamide scaffold (NH-C(=O)-C(=O)-NH) serves as a versatile pharmacophore, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or antimicrobial agents, though specific applications require further validation .

Properties

IUPAC Name |

N'-cycloheptyl-N-[(2,6-difluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N2O2/c17-13-8-5-9-14(18)12(13)10-19-15(21)16(22)20-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVNBXLCPTKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of cycloheptylamine with 2,6-difluorobenzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide with four structurally related acetamide derivatives (designated as e , f , g , and h ) reported in Pharmacopeial Forum (2017) . These compounds share a core acetamide/oxalamide structure but differ in substituents and stereochemistry, leading to variations in physicochemical and biological properties.

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Potential Pharmacological Implications |

|---|---|---|---|

| Target Compound | Oxalamide | Cycloheptyl (N1); 2,6-difluorobenzyl (N2) | Enhanced lipophilicity; potential for improved CNS penetration |

| Compound e | Acetamide | 2,6-Dimethylphenoxy; amino group at C5 | Polar amino group may increase solubility |

| Compound f | Acetamide | 2,6-Dimethylphenoxy; formamido group at C5 | Formamido group could enhance metabolic stability |

| Compound g | Acetamide | 2,6-Dimethylphenoxy; acetamido group at C5 | Acetamido moiety may improve binding to hydrophobic targets |

| Compound h | Acetamide | 4-Benzyl-2-oxo-1,3-oxazinan-6-yl; phenethyl group | Rigid oxazinan ring might restrict conformational flexibility |

Key Observations

Core Structure Differences :

- The target compound’s oxalamide core (vs. acetamide in e–h ) provides additional hydrogen-bonding sites, which may improve target selectivity or affinity.

- Compounds e–h feature stereochemically complex backbones (e.g., (2S,3S,5S) configurations in e–g ), which could influence chiral recognition by biological targets.

Substituent Effects: Cycloheptyl vs. Aromatic Groups: The cycloheptyl group in the target compound likely increases lipophilicity (predicted logP >3) compared to the 2,6-dimethylphenoxy groups in e–g, which balance hydrophobicity with aromatic π-π interactions. Fluorine Substitution: The 2,6-difluorobenzyl group in the target compound may enhance metabolic stability and electron-withdrawing effects relative to the non-fluorinated substituents in e–h.

Biological Implications: Compounds e–g with amino, formamido, or acetamido groups at C5 may exhibit varied solubility and metabolic profiles. For instance, the formamido group in f could resist oxidative metabolism better than the amino group in e.

Research Findings and Limitations

- Target Compound: No peer-reviewed pharmacological data is available in the provided evidence. Its design suggests optimization for CNS penetration or enzyme inhibition, but experimental validation is required.

- Compounds e–h : While structural details are documented , their specific biological activities (e.g., IC50 values, toxicity) remain uncharacterized in the cited source. Comparative studies would necessitate additional data on binding assays, ADME profiles, and in vivo efficacy.

Biological Activity

N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18F2N2O

- CAS Number : 941894-95-7

- Structure : The compound features a cycloheptyl group and a difluorobenzyl moiety linked through an oxalamide functional group.

This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. Its mechanism includes:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially influencing signal transduction and gene expression.

- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, particularly in pathways related to pain and inflammation.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

- Neuroprotective Effects : There is evidence suggesting its role in neuroprotection, particularly in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced levels of IL-6 and TNF-alpha | |

| Anticancer | Inhibited growth of A549 cells | |

| Neuroprotection | Improved survival in neuronal cultures |

Case Study 1: Anti-inflammatory Action

A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the secretion of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Anticancer Potential

In vitro studies conducted on A549 lung cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction, highlighting its potential as an anticancer agent.

Research Applications

This compound is being explored for various applications:

- Drug Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Biochemical Probes : Utilized in studies aimed at understanding enzyme functions and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.